CID 87555470
Beschreibung
Analytical techniques such as GC-MS and vacuum distillation fractionation have been employed to characterize its content and purity (Figure 1C, D in ), suggesting it is a volatile or semi-volatile organic compound .
Eigenschaften
Molekularformel |
C17H17N7NaO8S4 |
|---|---|
Molekulargewicht |
598.6 g/mol |
InChI |
InChI=1S/C17H17N7O8S4.Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);/t13?,15-,17+;/m1./s1 |
InChI-Schlüssel |
BTOFDTWBLNLGSY-GSSGLEAESA-N |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 87555470 involves a multi-step synthetic process. The initial step typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate compound . Further steps involve the use of specific reagents and conditions to achieve the final product.
Industrial Production Methods
Industrial production of CID 87555470 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
CID 87555470 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
CID 87555470 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Its ability to inhibit protein kinase D opens potential therapeutic applications, particularly in diseases where this kinase is implicated.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of CID 87555470 involves the inhibition of protein kinase D. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound increases the level of AKT phosphorylation, which is crucial for maintaining pluripotency.
Vergleich Mit ähnlichen Verbindungen
However, general frameworks for comparing similar compounds are available (). Below is a hypothetical comparison based on methodological approaches and related compounds described in the evidence.
Structural Analogs
If CID 87555470 shares structural similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, and CID 156582092), key differences may include:
- Functional Groups : Oscillatoxin D (CID 101283546) contains a macrocyclic lactone, while methylated variants like 30-methyl-oscillatoxin D (CID 185389) exhibit enhanced lipophilicity .
- Molecular Weight : Oscillatoxin derivatives range from 700–900 Da, whereas CID 87555470’s molecular weight is unconfirmed but likely smaller given its volatility in GC-MS analysis .
Table 1: Hypothetical Structural Comparison
| Property | CID 87555470 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not available | C₄₃H₆₆O₁₀ | C₄₄H₆₈O₁₀ |
| Molecular Weight (Da) | Not available | 766.97 | 780.99 |
| Key Functional Groups | Not available | Macrocyclic lactone, hydroxyl | Methylated lactone |
| LogP (Predicted) | Not available | 5.2 | 5.8 |
Functional Analogs
If the compound is associated with therapeutic applications (e.g., chemotherapy-induced diarrhea, as in ), functional analogs might include:
- Probiotics : Meta-analyses demonstrate that probiotics reduce CID incidence (OR = 0.26, 95% CI: 0.19–0.35) and improve mucosal barrier function .
- Moxibustion : Reduces CID incidence from 26.4% to 8.3% in clinical trials .
Table 2: Functional Comparison with Therapeutic Agents
| Property | CID 87555470 | Probiotics | Moxibustion |
|---|---|---|---|
| Mechanism of Action | Unknown | Gut microbiota modulation | Thermal stimulation of acupoints |
| CID Incidence Reduction | Unknown | 74% | 68% |
| Clinical Evidence | None | Level Ia (Meta-analysis) | Level II (RCT) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
